molecular formula C24H21N3O3 B2790311 2-(4-(naphthalen-1-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 898463-58-6

2-(4-(naphthalen-1-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2790311
CAS RN: 898463-58-6
M. Wt: 399.45
InChI Key: JCPAKFKCYANEJK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a pyrazinone moiety (a heterocyclic compound containing nitrogen), and a phenethylacetamide moiety (an amide). These moieties are common in many biologically active compounds and could potentially confer interesting properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting electronic and steric effects due to the presence of the naphthalene, pyrazinone, and phenethylacetamide moieties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the naphthalene moiety could undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, given the presence of the rigid naphthalene ring system. Its solubility would depend on the specific functional groups present .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on its specific biological target. The naphthalene and amide moieties are common in many pharmaceuticals and could interact with various biological macromolecules .

properties

IUPAC Name

2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-22(25-14-13-18-7-2-1-3-8-18)17-26-15-16-27(24(30)23(26)29)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,15-16H,13-14,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPAKFKCYANEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(naphthalen-1-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

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